molecular formula C6H7ClN2O3S B1446738 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride CAS No. 1365941-51-0

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride

Cat. No. B1446738
CAS RN: 1365941-51-0
M. Wt: 222.65 g/mol
InChI Key: CJIQNDKNUMZXBZ-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1365941-51-0 . Its IUPAC name is 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride . It is a powder with a molecular weight of 222.65 .


Molecular Structure Analysis

The InChI code for 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride is 1S/C6H7ClN2O3S/c7-13(10,11)5-4-8-9-2-1-3-12-6(5)9/h4H,1-3H2 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride is a powder that is stored at temperatures below -10°C . It has a melting point of 112-115°C .

Scientific Research Applications

Biomedical Research

In biomedical research, this compound has potential applications in drug discovery and development. Its structure suggests it could be used as a scaffold for synthesizing novel pharmacologically active molecules. The sulfonyl chloride group, in particular, is reactive and can be used to introduce various substituents that may lead to compounds with therapeutic properties .

Chemical Synthesis

This chemical serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions to produce a wide range of derivatives. These derivatives can then be utilized to synthesize complex molecules for further research in material science, life sciences, and analytical chemistry .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods. Due to its unique structure, it could be part of the development of new analytical techniques for the detection and quantification of biomolecules .

Material Science

The compound’s molecular framework could be explored for the design of new materials. Its potential to form stable crystalline structures can be advantageous in creating novel polymers or coatings with specific properties like thermal stability or chemical resistance .

Chromatography

As a compound with a distinct molecular signature, it could be used in chromatography to help in the separation of complex mixtures. Its derivatives might act as a reference compound or could be bonded to stationary phases to improve the separation process .

Life Sciences

In life sciences, the compound could be used in the study of cell biology, particularly in the investigation of cellular processes that involve small molecules. It might also serve as a precursor for the synthesis of compounds used in various assays or diagnostic tests .

Safety And Hazards

This compound is classified as dangerous, with hazard statement H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3S/c7-13(10,11)5-4-8-9-2-1-3-12-6(5)9/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIQNDKNUMZXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)S(=O)(=O)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride

CAS RN

1365941-51-0
Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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